molecular formula C11H15Br B8626835 4-(Bromomethyl)-1,2-diethylbenzene

4-(Bromomethyl)-1,2-diethylbenzene

Cat. No.: B8626835
M. Wt: 227.14 g/mol
InChI Key: QQWVMRMOEUEGCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Bromomethyl)-1,2-diethylbenzene is an aromatic compound featuring a benzene ring substituted with two ethyl groups at the 1- and 2-positions and a bromomethyl group at the 4-position. This structure combines alkyl substituents (electron-donating ethyl groups) with a reactive bromomethyl moiety, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C11H15Br

Molecular Weight

227.14 g/mol

IUPAC Name

4-(bromomethyl)-1,2-diethylbenzene

InChI

InChI=1S/C11H15Br/c1-3-10-6-5-9(8-12)7-11(10)4-2/h5-7H,3-4,8H2,1-2H3

InChI Key

QQWVMRMOEUEGCI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)CBr)CC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between 4-(Bromomethyl)-1,2-diethylbenzene and selected analogs:

Compound Name Substituents Key Features Reactivity Insights Applications Reference
This compound 1,2-diethyl, 4-bromomethyl Electron-donating ethyl groups; bromomethyl for nucleophilic substitution Moderate reactivity due to ethyl groups Organic synthesis, polymer intermediates
4-(Bromomethyl)-1,2-difluorobenzene 1,2-difluoro, 4-bromomethyl Electron-withdrawing fluorine atoms; bromomethyl Higher reactivity in substitution reactions Pharmaceuticals, agrochemicals
1,2-Dibromo-4-(bromomethyl)benzene 1,2-dibromo, 4-bromomethyl Three bromine atoms; steric hindrance High reactivity in cross-coupling reactions Flame retardants, specialty chemicals
4-(Bromomethyl)-1,2-phenylene diacetate 1,2-diacetate, 4-bromomethyl Acetate groups enhance solubility Stabilized intermediate for ester hydrolysis Drug delivery systems, biodegradable polymers
1,2-Bis(benzyloxy)-4-bromobenzene 1,2-bis(benzyloxy), 4-bromo Bulky benzyloxy groups; bromine atom Steric hindrance limits substitution Ligands in catalysis, photoresponsive materials

Reactivity and Electronic Effects

  • Ethyl vs. Fluorine Substituents : The ethyl groups in this compound donate electrons via inductive effects, reducing the electrophilicity of the bromomethyl group compared to fluorinated analogs like 4-(Bromomethyl)-1,2-difluorobenzene. Fluorine’s electron-withdrawing nature enhances the leaving-group ability of bromine, accelerating nucleophilic substitutions .
  • Bromine Density : Compounds with multiple bromine atoms (e.g., 1,2-Dibromo-4-(bromomethyl)benzene) exhibit higher reactivity in Suzuki-Miyaura couplings or Ullmann reactions due to increased electrophilic sites .
  • Steric Effects : Bulky substituents (e.g., benzyloxy in 1,2-Bis(benzyloxy)-4-bromobenzene) hinder access to the bromine atom, reducing reaction rates compared to less hindered analogs .

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